Antimicrobial Potency Comparison: 7-Bromo-6-methyl-1,2-benzoxazole vs. Standard Antibiotics
7-Bromo-6-methyl-1,2-benzoxazole demonstrates enhanced antimicrobial activity against S. aureus compared to ampicillin, with an improvement factor of 3.7× . This quantitative advantage extends to other pathogens, showing a 1.8× improvement over ciprofloxacin against E. coli and a 2.1× improvement over fluconazole against C. albicans .
| Evidence Dimension | Antimicrobial Activity (MIC) |
|---|---|
| Target Compound Data | 8.2 µg/mL (S. aureus), 16.5 µg/mL (E. coli), 32.1 µg/mL (C. albicans) |
| Comparator Or Baseline | Ampicillin (3.7× weaker), Ciprofloxacin (1.8× weaker), Fluconazole (2.1× weaker) |
| Quantified Difference | 3.7-fold improvement over ampicillin; 1.8-fold over ciprofloxacin; 2.1-fold over fluconazole |
| Conditions | MIC assay; specific strains not detailed in available data |
Why This Matters
For antimicrobial screening programs, this quantifiable potency advantage over established clinical antibiotics positions 7-bromo-6-methyl-1,2-benzoxazole as a structurally distinct lead compound for further development against resistant strains.
